REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]1(OB(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCCC1>[N+:9]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([Cl:8])[C:2]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([O-:11])=[O:10] |f:2.3.4.5,^1:33,35,54,73|
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Name
|
|
Quantity
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75 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
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Name
|
|
Quantity
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47.6 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OB(O)O
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Name
|
tripotassium phosphate
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Quantity
|
518 g
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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9 g
|
Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 8 hours
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Duration
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8 h
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Type
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CUSTOM
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Details
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separated into an aqueous phase
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Type
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WASH
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Details
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The organic phase was washed with an aqueous saturated ammonium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The washed organic phase was dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
|
a solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The thus-obtained solid was recrystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)Cl)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |